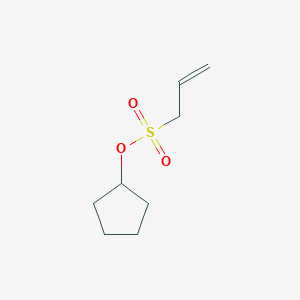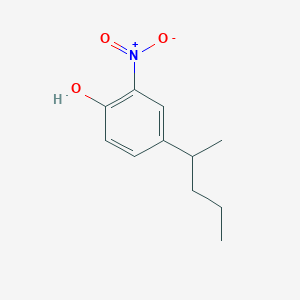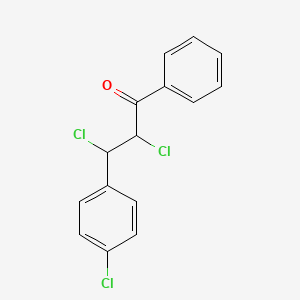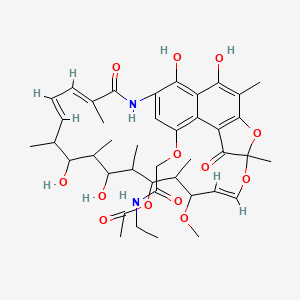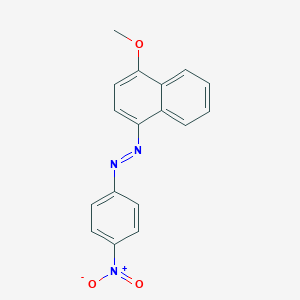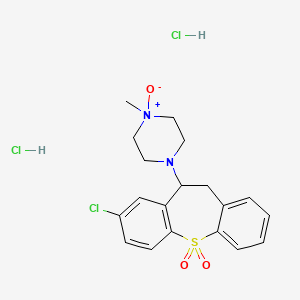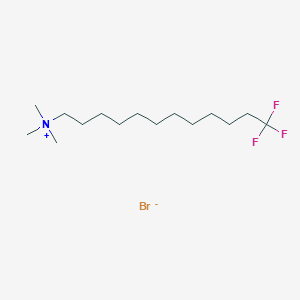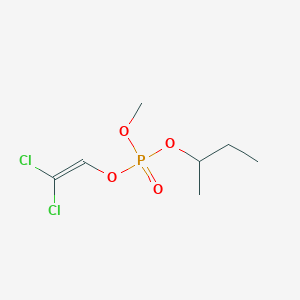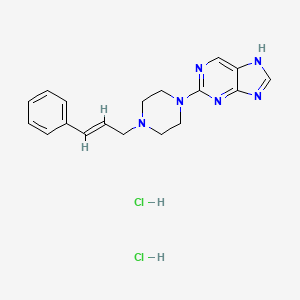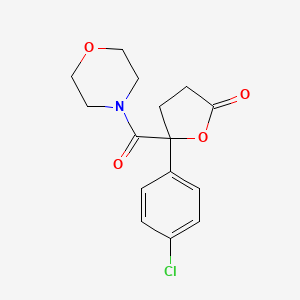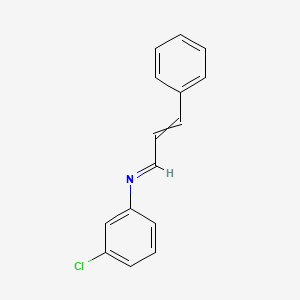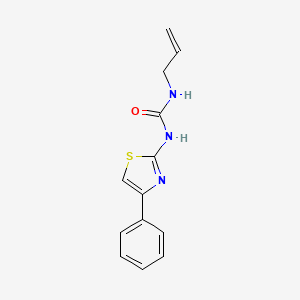
Urea, N-(4-phenyl-2-thiazolyl)-N'-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- is a compound that belongs to the class of urea derivatives It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- typically involves the reaction of 2-aminothiazole with an appropriate isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- involves its interaction with specific molecular targets. For example, in its role as an antibacterial agent, it inhibits bacterial cell wall biosynthesis by targeting enzymes involved in this process. In cancer research, it has been shown to inhibit kinases such as C-RAF and FLT3, which are involved in cell proliferation and survival pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-N’-(4-pyridyl)urea
- N,N’-diphenylurea
- N-(3-fluorophenyl)-N’-(2-thiazolyl)urea
Uniqueness
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- stands out due to its unique thiazole ring structure, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown superior antibacterial and anticancer activities, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
39893-79-3 |
|---|---|
Formule moléculaire |
C13H13N3OS |
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
1-(4-phenyl-1,3-thiazol-2-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C13H13N3OS/c1-2-8-14-12(17)16-13-15-11(9-18-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H2,14,15,16,17) |
Clé InChI |
HORGSNQHIVHCNG-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
